1H-1,3-BENZIMIDAZOL-2-YL (2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL) SULFIDE
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Overview
Description
1H-1,3-BENZIMIDAZOL-2-YL (2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL) SULFIDE is a complex organic compound that features a benzimidazole moiety linked to a benzodioxin ring via a sulfide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,3-BENZIMIDAZOL-2-YL (2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL) SULFIDE typically involves multi-step organic reactions. One common method involves the nucleophilic aromatic substitution of benzimidazole derivatives with appropriate sulfide precursors . The reaction conditions often include the use of polar solvents like dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Safety protocols and environmental considerations are crucial in industrial settings to ensure the safe handling and disposal of chemical reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
1H-1,3-BENZIMIDAZOL-2-YL (2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL) SULFIDE can undergo various chemical reactions, including:
Oxidation: The sulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield simpler benzimidazole derivatives.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfide bridge can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1H-1,3-BENZIMIDAZOL-2-YL (2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL) SULFIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-1,3-BENZIMIDAZOL-2-YL (2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL) SULFIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can interact with enzymes and receptors, modulating their activity. The compound’s electron-donating properties also make it effective in redox reactions, contributing to its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-N,N-dimethylbenzenamine: Used as an n-type dopant in organic electronics.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Another benzimidazole derivative with applications in organic thin-film transistors.
Uniqueness
1H-1,3-BENZIMIDAZOL-2-YL (2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL) SULFIDE is unique due to its combined benzimidazole and benzodioxin structures, which confer distinct electronic and steric properties. These features make it versatile for various applications, from materials science to medicinal chemistry .
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylsulfanyl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-2-6-13-12(5-1)17-16(18-13)21-10-11-9-19-14-7-3-4-8-15(14)20-11/h1-8,11H,9-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWLRYXNWAYJQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CSC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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